molecular formula C19H28N2O3 B062101 Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate CAS No. 182621-53-0

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate

Cat. No.: B062101
CAS No.: 182621-53-0
M. Wt: 332.4 g/mol
InChI Key: ZOXCYBDUKVNRJD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl(methyl)amino group, and a phenyl group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate typically involves multiple steps. One common method includes the protection of the amino group using tert-butyl carbamate, followed by the introduction of the acetyl(methyl)amino group through acetylation. The phenyl group is usually introduced via a substitution reaction on the piperidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminopiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino and phenyl groups.

    Tert-butyl 4-phenylpiperidine-1-carbamate: Similar structure but lacks the acetyl(methyl)amino group.

    Tert-butyl 4-[acetyl(methyl)amino]piperidine-1-carbamate: Similar structure but lacks the phenyl group

Uniqueness

Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the acetyl(methyl)amino group enhances its potential for enzyme inhibition, while the phenyl group contributes to its binding affinity for certain receptors .

Properties

CAS No.

182621-53-0

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-15(22)20(5)19(16-9-7-6-8-10-16)11-13-21(14-12-19)17(23)24-18(2,3)4/h6-10H,11-14H2,1-5H3

InChI Key

ZOXCYBDUKVNRJD-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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